molecular formula C23H22ClN5O3 B496421 4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

Cat. No.: B496421
M. Wt: 451.9g/mol
InChI Key: NDYASNPZEBTAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple stepsThe oxadiazole ring is then formed via cyclization reactions involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent-free methods and green chemistry approaches are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Solvents: Dimethylformamide (DMF), ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9g/mol

IUPAC Name

4-amino-N-[2-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c24-17-8-5-15(6-9-17)14-31-20-10-7-16-3-1-2-4-18(16)19(20)13-26-11-12-27-23(30)21-22(25)29-32-28-21/h1-10,26H,11-14H2,(H2,25,29)(H,27,30)

InChI Key

NDYASNPZEBTAJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCNC(=O)C3=NON=C3N)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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